molecular formula C17H15ClN2S B5209643 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine

4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B5209643
M. Wt: 314.8 g/mol
InChI Key: IOHQHCDIIGGLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CMTM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMTM is a thiazole derivative that has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to have antitumor effects in various cancer cell lines, including lung cancer, breast cancer, and liver cancer.

Mechanism of Action

The exact mechanism of action of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound may also modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the serum and tissues of animals with inflammation. Additionally, this compound has been shown to reduce pain behavior in animal models of pain. In cancer models, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is its broad range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to exhibit low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain formulations.

Future Directions

Future research on 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Finally, future studies should explore the potential of this compound as a therapeutic agent for various inflammatory and cancer-related diseases.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 4-chlorobenzenethiol with 4-methylacetophenone in the presence of ammonium acetate and acetic anhydride, followed by the reaction of the resulting intermediate with 4-methylphenylamine. The final product is obtained after purification through recrystallization.

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-11-3-9-15(10-4-11)19-17-20-16(12(2)21-17)13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHQHCDIIGGLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.